

4-Borono-D-phenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Borono-D-phenylalanine

Cat. No.: B056219

[Get Quote](#)

An In-depth Technical Guide to **4-Borono-D-phenylalanine**

Introduction

4-Borono-D-phenylalanine (D-BPA) is the D-enantiomer of the more commonly studied 4-Borono-L-phenylalanine (L-BPA). It is a synthetic amino acid derivative where a boronic acid group (-B(OH)₂) is substituted at the para-position of the phenyl ring of D-phenylalanine. While the L-isomer has been extensively investigated and used clinically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), the D-isomer also holds significant interest for researchers.^[1] Its distinct stereochemistry may influence its interaction with biological systems, such as amino acid transporters, potentially offering different pharmacokinetic profiles. This guide provides a detailed overview of the chemical structure, properties, and key experimental methodologies related to **4-Borono-D-phenylalanine** for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The fundamental structure of **4-Borono-D-phenylalanine** is based on the D-phenylalanine scaffold. Key identification parameters are summarized in the table below.

Identifier	Value
IUPAC Name	(2R)-2-amino-3-(4-boronophenyl)propanoic acid[1]
CAS Number	111821-49-9
Molecular Formula	C ₉ H ₁₂ BNO ₄
Molecular Weight	209.01 g/mol
SMILES String	N--INVALID-LINK--C(O)=O
InChI Key	NFIVJOSXJDORSP-MRVPVSSYSA-N

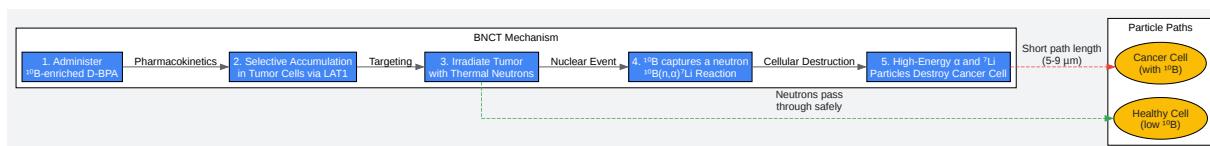
Physicochemical and Biological Properties

The properties of **4-Borono-D-phenylalanine** are crucial for its handling, formulation, and biological activity.

Property	Value / Description
Appearance	White to off-white solid/powder. [2]
Purity (Assay)	Typically $\geq 97.0\%$ (HPLC).
Optical Activity	$[\alpha]/D +6.0 \pm 1.0^\circ$, $c = 0.5$ in 2% HCl.
pKa (Predicted)	2.20 ± 0.10 . [2]
Solubility	The L-isomer is known to have very low water solubility (0.72 ± 0.13 g/L), requiring formulation with fructose or other solubilizers for clinical use. [3] [4] The D-isomer is expected to have similarly low aqueous solubility.
Storage Temperature	2-8°C.
Biological Role	Primarily investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT). [1] The boron-10 (^{10}B) isotope has a high propensity to capture thermal neutrons.
Cellular Uptake	Transport into cells is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. [3] [5] [6] [7]

Core Application: Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that utilizes a non-toxic boron carrier and non-ionizing thermal neutrons to selectively destroy cancer cells.[\[8\]](#)[\[9\]](#) 4-Borono-phenylalanine is the leading clinical agent for this purpose.[\[8\]](#)

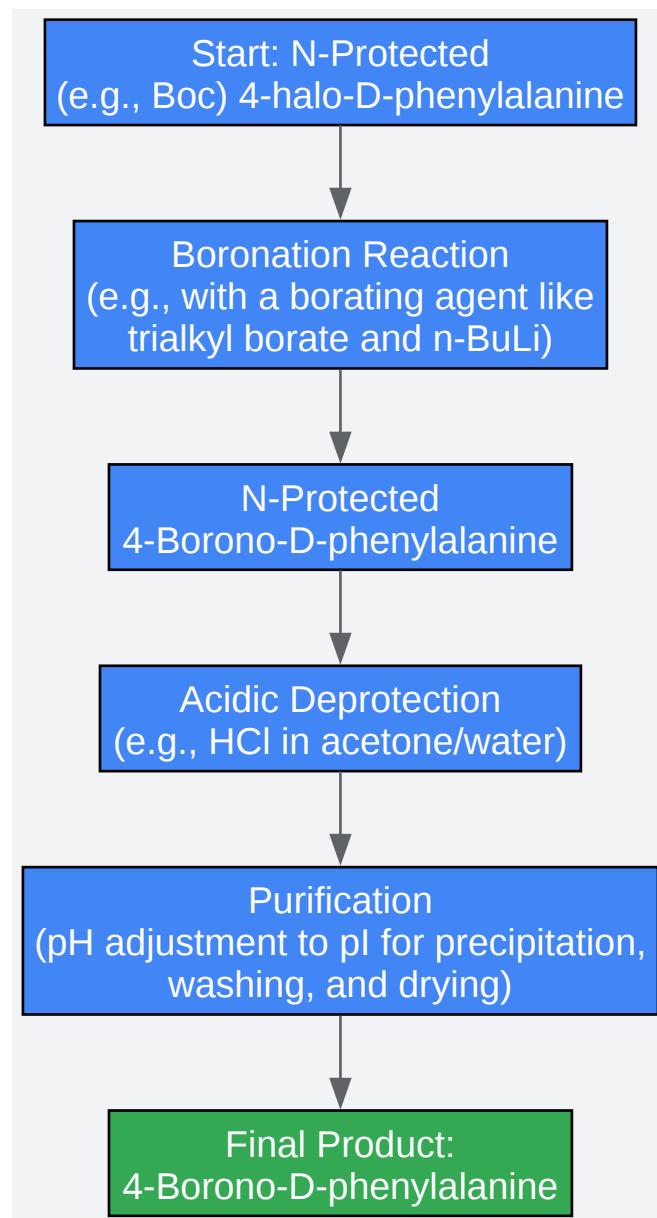

The process involves two main steps:

- Selective Accumulation: The patient is administered a ^{10}B -enriched compound, such as **4-Borono-D-phenylalanine**. Due to the high metabolic rate of tumor cells and the

overexpression of amino acid transporters (LAT1), the compound selectively accumulates in malignant tissues.[6][10]

- Neutron Irradiation: The tumor site is then irradiated with a beam of low-energy (thermal) neutrons.[10] These neutrons are largely harmless to normal tissue but are readily captured by the ^{10}B nuclei concentrated in the tumor cells.

This capture event triggers a nuclear fission reaction: $^{10}\text{B} + \text{n} \rightarrow [^{11}\text{B}]^* \rightarrow ^4\text{He} \text{ (}\alpha\text{ particle)} + ^7\text{Li} + \gamma$. The resulting high-energy alpha particles and lithium-7 nuclei have a very short path length (5-9 μm), approximately the diameter of a single cell.[9][10] This ensures that their destructive energy is deposited almost exclusively within the boron-laden cancer cells, sparing the surrounding healthy tissue.


[Click to download full resolution via product page](#)

Workflow of Boron Neutron Capture Therapy (BNCT).

Experimental Protocols

General Synthesis Workflow

The synthesis of 4-borono-phenylalanine typically involves the introduction of a boronic acid group onto a protected phenylalanine derivative, followed by deprotection. While specific protocols may vary, a common strategy starts with a protected 4-halo-phenylalanine.

[Click to download full resolution via product page](#)

General synthesis workflow for **4-Borono-D-phenylalanine**.

Detailed Steps (Adapted from L-BPA Synthesis[11]):

- Boronation of Protected Precursor: An N-protected (e.g., Boc-protected) 4-halo-D-phenylalanine is dissolved in an appropriate anhydrous solvent (e.g., THF). The solution is cooled to a low temperature (e.g., -78°C).

- An organolithium reagent (e.g., n-BuLi) is added dropwise to facilitate metal-halogen exchange.
- A borating agent, such as triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched, and the N-protected **4-borono-D-phenylalanine** intermediate is isolated and purified.[\[11\]](#)
- Deprotection: The purified intermediate is suspended in a solvent mixture, such as acetone and water.[\[11\]](#)
- A strong acid, like concentrated hydrochloric acid, is added, and the mixture is heated (e.g., to 55°C) for 1-2 hours until HPLC analysis confirms the completion of the reaction.[\[11\]](#)
- Purification and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted using a base (e.g., NaOH solution) to the isoelectric point (around 6.0) to precipitate the product.[\[11\]](#)
- The resulting solid is collected by filtration, washed with water and an acetone/water mixture, and then dried under vacuum to yield pure **4-Borono-D-phenylalanine**.[\[11\]](#)

Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and quantifying **4-Borono-D-phenylalanine** in various matrices.

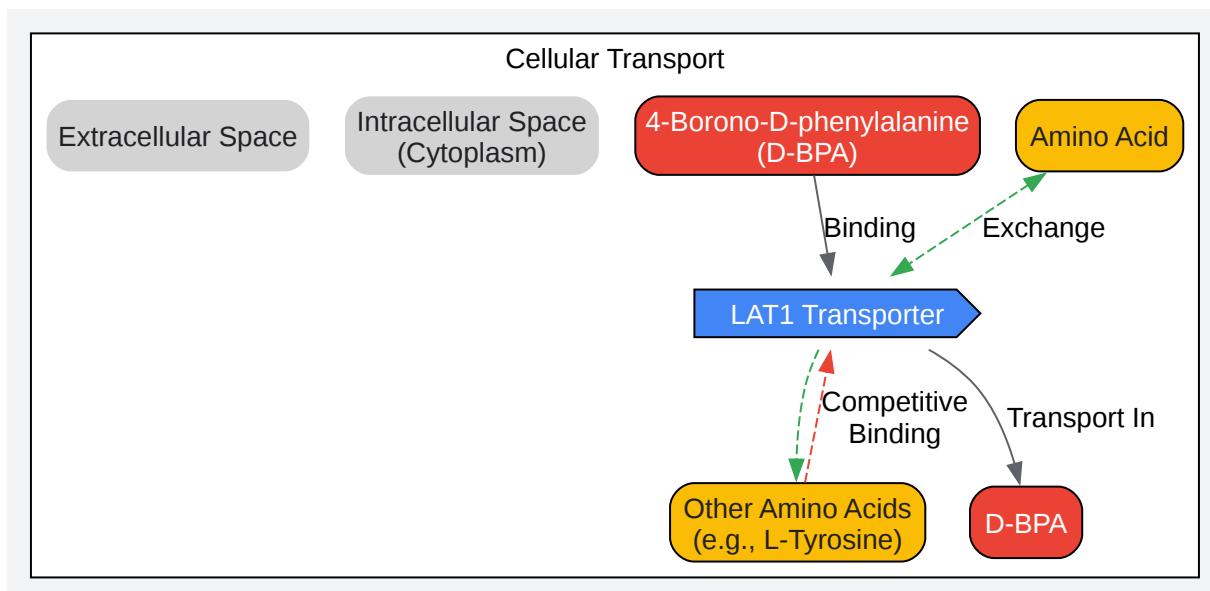
Methodology: Quantification in Biological Samples (Adapted from Di Pierro et al.[\[12\]](#))

This method uses pre-column derivatization with o-phthalaldehyde (OPA) for fluorimetric detection.

- Sample Preparation:
 - Biological samples (e.g., blood, tissue homogenates) are deproteinized using an acid like perchloric acid.
 - The mixture is centrifuged, and the supernatant is neutralized.

- Derivatization:
 - An aliquot of the prepared sample is mixed with an OPA/thiol reagent in a borate buffer. The reaction proceeds for a few minutes at room temperature to form a fluorescent isoindole derivative.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.
 - Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., sodium acetate with THF) and an organic phase (e.g., methanol).
 - Detection: Fluorimetric detector with excitation at ~330 nm and emission at ~430 nm.
 - Quantification: The concentration is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of **4-Borono-D-phenylalanine**.
[\[12\]](#)
- Chiral HPLC: To determine the enantiomeric purity (ratio of D to L isomers), a specific chiral column and mobile phase are required, as described in synthesis patents.
[\[11\]](#)

In Vitro Cellular Uptake Assay


This protocol is designed to measure the accumulation of **4-Borono-D-phenylalanine** in cancer cells.

Methodology (Adapted from Wittig et al.[\[1\]](#)[\[13\]](#))

- Cell Culture:
 - Cancer cell lines known to express LAT1 (e.g., 9L rat gliosarcoma cells) are cultured to near confluence in standard growth medium.
[\[1\]](#)[\[13\]](#)
- Uptake Experiment:
 - Cells are washed and pre-incubated in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to deplete intracellular amino acid pools.

- The buffer is replaced with a solution containing a known concentration of **4-Borono-D-phenylalanine** (e.g., 4.9 mmol/liter) in HBSS.
- Cells are incubated for various time points (e.g., 10, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).[\[13\]](#)
- To study competitive inhibition, other amino acids (like L-tyrosine or L-DOPA) can be co-incubated with D-BPA.[\[13\]](#)

- Separation and Lysis:
 - At the end of the incubation period, the uptake is stopped rapidly. The cells are separated from the extracellular medium containing boron using an oil filtration technique to prevent leakage.[\[1\]](#)[\[13\]](#) This involves layering the cell suspension over a non-aqueous layer (e.g., silicone oil) and centrifuging the cells through it.
 - The cell pellet is then lysed to release the intracellular contents.
- Quantification of Boron:
 - The total intracellular boron content is quantified using a highly sensitive analytical technique such as Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[\[1\]](#)[\[13\]](#)
 - Results are typically normalized to the cell count or total protein content and expressed as µg of boron per 10^6 cells.[\[13\]](#)

[Click to download full resolution via product page](#)

Cellular uptake of D-BPA via the LAT1 transporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]

- 5. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BNCT - Mechanism of treatment [bnct.kek.jp]
- 11. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
- To cite this document: BenchChem. [4-Borono-D-phenylalanine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056219#4-borono-d-phenylalanine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com